molecular formula C17H20N2O2 B184752 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 347320-62-1

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No. B184752
M. Wt: 284.35 g/mol
InChI Key: QEWGIAOPLZIQRC-UHFFFAOYSA-N
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Description

“1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 347320-62-1 . It has a molecular weight of 284.36 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O2/c1-13-6-8-18(9-7-13)17(21)11-19-10-14(12-20)15-4-2-3-5-16(15)19/h2-5,10,12-13H,6-9,11H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.36 .

Scientific Research Applications

Drug Delivery Across the Blood-Brain Barrier

1-Methylpyridine-2-carbaldehyde oxime, structurally related to the compound , has been explored as a quaternary pyridinium salt that can efficiently cross the blood-brain barrier in its dihydropyridine prodrug form. This compound was investigated for its potential in delivering drugs to the brain, leveraging a redox system to study the elimination rate of small quaternary salts from the brain. The findings support the hypothesis of an active transport mechanism for eliminating organic ions from the brain, suggesting implications for specific drug delivery to the brain (Bodor, Roller, & Selk, 1978).

Hypouricemic Effects and Drug Design

The compound's structural similarities with certain indole derivatives highlight its potential relevance in medical research. For example, studies on Agrocybe aegerita, involving compounds structurally similar to 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, revealed significant hypouricemic effects. The research identified potential active compounds, including 6-hydroxy-1H-indole-3-carbaldehyde (HHC), with substantial inhibitory activity on xanthine oxidase (XOD), a key enzyme in uric acid production. This study provides insights into the development of novel hypouricemic compounds and underscores the compound's potential in drug design and disease management (Yong et al., 2018).

Anti-Inflammatory Applications

The anti-inflammatory properties of related indole derivatives have been studied, suggesting possible applications for 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in this domain. A series of compounds, including thiazolyl/oxazolyl formazanyl indoles, demonstrated moderate to good anti-inflammatory activity. These findings hint at the potential utility of structurally related compounds, including 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, in the treatment or management of inflammatory conditions (Singh, Bhati, & Kumar, 2008).

Synthesis and Pharmacological Potential

The compound's structural relation to indole and its derivatives opens up a wide range of research possibilities, as indoles are a significant focus in organic chemistry. The synthesis of indoles, including those structurally related to the compound , has been a subject of interest due to their broad spectrum of biological activities and applications in medicinal chemistry. This comprehensive understanding of indole synthesis could facilitate research into the pharmacological potential of 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (Taber & Tirunahari, 2011).

properties

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-6-8-18(9-7-13)17(21)11-19-10-14(12-20)15-4-2-3-5-16(15)19/h2-5,10,12-13H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGIAOPLZIQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356166
Record name 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

CAS RN

347320-62-1
Record name 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CP Gordon, B Venn-Brown, MJ Robertson… - Journal of Medicinal …, 2013 - ACS Publications
Focused library development of our lead 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide (2) confirmed the tertiary dimethylamino-propyl moiety as …
Number of citations: 42 pubs.acs.org

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